The compound is categorized under organic compounds and specifically classified as a morpholine derivative. It has garnered interest in various scientific fields, including medicinal chemistry and material science due to its unique structural properties and potential biological activities.
The synthesis of 4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile can be approached through several synthetic routes. A typical method involves the following steps:
The molecular formula of 4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile is , with a molecular weight of approximately 216.28 g/mol. The structure consists of a morpholine ring substituted with a 2-methylphenyl group and a carbonitrile group at specific positions.
The compound's structural representation can be summarized in various forms:
OBPUIHWEWDFZNS-UHFFFAOYSA-N
CC1=CC=CC=C1CN2CCOC(C2)C(=O)NC3CC3
4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile can participate in several chemical reactions:
The mechanism of action for 4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile is primarily associated with its interactions at the molecular level within biological systems.
Research into its biological mechanisms may involve:
The physical and chemical properties of 4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile are crucial for understanding its behavior in various environments:
Property | Value |
---|---|
Molecular Formula | C13H16N2 |
Molecular Weight | 216.28 g/mol |
Boiling Point | Not available |
Solubility | Soluble in organic solvents |
Appearance | Typically a crystalline solid |
The compound's stability, reactivity under different conditions (e.g., light, heat), and solubility profiles are critical for its application in research and industry.
4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile has several scientific applications:
This compound exemplifies the intersection of organic chemistry with medicinal applications, highlighting its importance in ongoing research efforts across multiple scientific disciplines.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1